molecular formula C8H13N3O3S B2688011 tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate CAS No. 889940-58-3

tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate

Cat. No.: B2688011
CAS No.: 889940-58-3
M. Wt: 231.27
InChI Key: UXCJIHFSZPQGDG-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a sulfanyl (-SH) group at position 5 and a tert-butyl carbamate-protected aminomethyl group at position 2. The sulfanyl moiety confers nucleophilic reactivity, while the bulky tert-butyl group enhances steric protection for the carbamate, influencing solubility and stability. Such derivatives are pivotal in medicinal chemistry, particularly as intermediates for kinase inhibitors or antimicrobial agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3S/c1-8(2,3)14-6(12)9-4-5-10-11-7(15)13-5/h4H2,1-3H3,(H,9,12)(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCJIHFSZPQGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NNC(=S)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.

    Attachment of the Carbamate Group: The carbamate group is usually introduced by reacting the oxadiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Oxadiazole-Sulfanyl Reactivity

The sulfanyl (-S-) group attached to the oxadiazole ring participates in nucleophilic substitution and oxidation reactions:

Reaction Type Reagents/Conditions Products
Nucleophilic substitutionAlkyl halides (e.g., CH₃I)Replacement of sulfanyl group with alkyl substituents (e.g., -SCH₃ → -S-R)
OxidationH₂O₂, acetic acid, 50°CSulfoxide (-SO-) or sulfone (-SO₂-) derivatives

For example, oxidation with hydrogen peroxide yields sulfone derivatives, enhancing electrophilicity for cross-coupling reactions.

Carbamate Hydrolysis

The carbamate moiety undergoes hydrolysis under basic or acidic conditions:

Condition Reagents Products
AcidicHCl (conc.), refluxAmine + CO₂ + tert-butanol
BasicNaOH (1 M), 60°C Sodium carbamate intermediate → free amine

Hydrolysis kinetics depend on pH and temperature, with acidic conditions favoring faster decomposition.

Heterocyclic Functionalization

The oxadiazole ring facilitates cycloaddition and cross-coupling reactions:

Reaction Catalyst/Reagents Application
Huisgen cycloadditionCu(I), terminal alkynes Formation of 1,2,3-triazoles for drug discovery
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acidsBiaryl derivatives with enhanced π-conjugation

These reactions enable modular derivatization for medicinal chemistry applications, such as urease inhibition.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process Mass Loss (%)
150–200°CCarbamate cleavage35–40
250–300°COxadiazole ring degradation50–55

Stability under thermal stress is crucial for storage and industrial processing.

Biological Interactions

In medicinal chemistry contexts, the compound’s carbamate group interacts with enzyme active sites:

Target Interaction Biological Effect
HIV-1 proteaseHy

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiol derivative of the oxadiazole. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing oxadiazole moieties exhibit antimicrobial properties. The sulfanyl group may enhance this activity by increasing lipophilicity and cellular uptake.
  • Anticancer Potential : Research indicates that oxadiazole derivatives can inhibit various cancer cell lines. The specific mechanism often involves targeting cellular pathways essential for cancer cell proliferation and survival.

Agricultural Applications

The compound may also find applications in agriculture as a potential pesticide or herbicide. The oxadiazole ring is known for its bioactivity against pests and pathogens, making it a candidate for developing new agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various oxadiazole derivatives reported that this compound demonstrated significant inhibition against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess activity levels.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This finding suggests its potential as a lead compound for developing new anticancer therapies.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundModerateSignificantEffective against specific strains
Other Oxadiazole Derivative AHighModerateBroad-spectrum activity
Other Oxadiazole Derivative BLowHighSelective towards cancer cells

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The oxadiazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions, modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

tert-Butyl ((5-Pentyl-1,3,4-oxadiazol-2-yl)methyl)carbamate (Compound 22)
  • Substituent : Pentyl group at position 3.
  • Synthesis : Prepared via a coupling reaction involving N-Boc glycine, yielding 60% .
  • Physical Data :
    • $ ^1H $ NMR (CDCl₃): δ 4.67 (d, J = 6.1 Hz, 2H), 1.46 (s, 9H).
    • HRMS: [M+Na]⁺ = 308.1401 (calculated 308.1403).
tert-Butyl N-[(1S)-1-[5-[(2-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate
  • Substituent : 2-Fluorophenylmethylsulfanyl at position 4.
  • Attributes : The fluorinated aryl group introduces electronic effects (electron-withdrawing) and steric bulk, which may modulate binding affinity in biological targets .
tert-Butyl N-[(1S)-1-[5-[(2-Chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate
  • Substituent : 2-Chloro-6-fluorophenylmethylsulfonyl at position 5.
  • Attributes : The sulfonyl group (-SO₂-) increases polarity and oxidative stability compared to sulfanyl (-S-), altering solubility and metabolic resistance .

Heterocyclic and Functional Group Modifications

n-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)cyclopropanamine hydrobromide
  • Structure : Cyclopropanamine replaces the tert-butyl carbamate, and a 2-chlorophenyl group is present at position 5.
tert-Butyl (5-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
  • Structure : Furan-linked pyrazolopyrimidine replaces the oxadiazole core.
  • Synthesis : Suzuki coupling with boronic acid (yield: 63%, m.p. 163–166°C) .
  • Application : Demonstrates the versatility of tert-butyl carbamate in complex heterocyclic systems for kinase inhibitor development.

Comparative Data Table

Compound Position 5 Substituent Yield (%) Melting Point (°C) Key Spectral Data (HRMS/NMR) Reference
Target Compound -SH N/A N/A N/A
Compound 22 (pentyl) -C₅H₁₁ 60 N/A [M+Na]⁺ = 308.1401
2-Fluorophenylmethylsulfanyl derivative -S-CH₂(2-F-C₆H₄) N/A N/A N/A
Sulfonyl derivative -SO₂-CH₂(2-Cl-6-F-C₆H₃) N/A N/A N/A
Furan-pyrazolopyrimidine hybrid Furan-linked heterocycle 63 163–166 Mass: 615.7 (M⁺+1)

Key Research Findings

  • Reactivity : The sulfanyl group in the target compound offers nucleophilic sites for further functionalization (e.g., alkylation or oxidation to sulfonyl), unlike inert alkyl or aryl substituents .
  • Biological Relevance : Fluorinated and sulfonated analogs (e.g., –8) show enhanced metabolic stability, critical for drug design .
  • Synthetic Flexibility : tert-Butyl carbamate serves as a robust protecting group across diverse scaffolds, enabling modular synthesis of bioactive molecules .

Biological Activity

Tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate is a synthetic compound characterized by its unique structural features, including a tert-butyl group, a carbamate moiety, and a 1,3,4-oxadiazole ring containing a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is C8H13N3O3SC_8H_{13}N_3O_3S, with a molecular weight of approximately 231.27 g/mol. The presence of the oxadiazole ring is significant as compounds containing this moiety are known for diverse pharmacological properties.

Property Details
Molecular Formula C8H13N3O3S
Molecular Weight 231.27 g/mol
CAS Number 889940-58-3

Antimicrobial Activity

Research indicates that compounds with oxadiazole rings exhibit notable antimicrobial properties. The sulfanyl group in this compound may enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. Studies have demonstrated that related oxadiazole derivatives show significant activity against various bacterial strains.

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been well-documented. The mechanism often involves the modulation of key cellular pathways and interactions with specific enzymes or receptors involved in tumor growth. For instance, studies on similar compounds have shown that they can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 family proteins which are crucial for cell survival.

The biological activity of this compound is thought to arise from its ability to interact with biological targets at the molecular level. The oxadiazole ring can modulate receptor activities and inhibit enzymatic functions. Interaction studies suggest that this compound may bind effectively to various biological receptors and enzymes, influencing their activity and leading to therapeutic effects.

Case Studies

  • Antimicrobial Activity Study : In vitro experiments demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
  • Anticancer Efficacy : A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers when treated with this compound.

Comparative Analysis

A comparison with other similar compounds highlights the unique biological potential of this compound:

Compound Name Biological Activity Unique Features
Tert-butyl N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamateAnticancerDifferent substitution pattern
Ethyl 2-(5-(sulfanyl)-1,3,4-oxadiazol-2-yl)propanoateAntimicrobialVariation in alkyl chain
Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamateAntimicrobial and anticancerMethyl substitution on oxadiazole

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate?

  • Methodological Answer : A rapid synthesis involves using HClO₄-SiO₂ as a catalyst under reflux conditions (80°C for 8 minutes). Post-reaction, the mixture is diluted with dichloromethane, filtered to remove the catalyst, and washed with saturated NaHCO₃ and water. Purification via silica gel column chromatography with a hexane/ethyl acetate (2:8) eluent yields the compound. Monitoring via TLC ensures reaction completion . Alternative routes may use tert-butyl carbamate intermediates with controlled reaction stoichiometry .

Q. How can the compound be characterized using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the oxadiazole ring protons (δ ~8–9 ppm) and tert-butyl group (δ ~1.3 ppm).
  • LC-MS : Confirm molecular weight (e.g., observed [M+Na]⁺ at m/z 298) .
  • X-ray crystallography : Resolve hydrogen bonding patterns and 3D architecture, as demonstrated for related carbamate derivatives .

Q. What are the stability and storage considerations for this compound?

  • Methodological Answer : Store refrigerated in airtight containers away from moisture and light. Avoid incompatible substances (strong acids/bases, oxidizing agents) to prevent decomposition. Stability under ambient conditions is limited; monitor via periodic NMR or HPLC .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with water. For spills, adsorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid electrostatic discharge and ignition sources due to potential combustion byproducts (e.g., CO, NOₓ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereoselectivity in derivatives?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids). Monitor diastereomer ratios via chiral HPLC or 1H NMR coupling constants. For example, tert-butyl carbamate derivatives have been resolved using diastereoselective α-amidoalkylation reactions .

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

  • Methodological Answer : Cross-validate with multiple techniques:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals.
  • Computational modeling : Compare experimental and DFT-calculated IR/UV spectra.
  • Single-crystal X-ray diffraction : Definitive confirmation of stereochemistry and hydrogen bonding networks .

Q. How can computational methods predict reactivity with biological targets?

  • Methodological Answer : Perform docking studies (e.g., AutoDock Vina) using the oxadiazole sulfur as a nucleophilic site. Validate predictions with in vitro assays (e.g., enzyme inhibition). For toxicity screening, use QSAR models to assess bioaccumulation or mutagenicity .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-DAD/MS : Detect impurities at <0.1% levels using C18 columns and gradient elution.
  • GC-MS : Identify volatile byproducts (e.g., tert-butanol from carbamate degradation).
  • Elemental analysis : Verify sulfur content to assess purity .

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